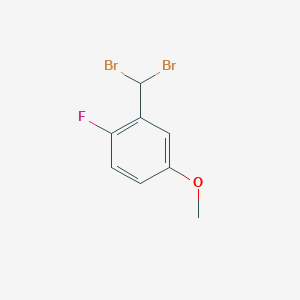

2-(Dibromomethyl)-1-fluoro-4-methoxybenzene

Description

Properties

IUPAC Name |

2-(dibromomethyl)-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2FO/c1-12-5-2-3-7(11)6(4-5)8(9)10/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQFPLYVSROVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination has emerged as a robust method for introducing bromine atoms into aromatic systems. For 2-(dibromomethyl)-1-fluoro-4-methoxybenzene, this approach leverages the reactivity of NBS under radical-initiated conditions. A representative protocol involves:

Starting Material : 2-Fluoro-4-methoxytoluene

Reagents : NBS, benzoyl peroxide (radical initiator), α,α,α-trifluorotoluene

Conditions : Reflux at 80–90°C for 4–6 hours under nitrogen atmosphere .

The reaction proceeds via a radical chain mechanism, where benzoyl peroxide generates phenyl radicals that abstract hydrogen from the methyl group, forming a benzyl radical. Subsequent reaction with NBS delivers the monobrominated intermediate, 1-(bromomethyl)-2-fluoro-4-methoxybenzene. To achieve di-bromination, a second equivalent of NBS is introduced under extended reaction times (8–12 hours), yielding the target compound in 65–72% isolated purity .

Key Optimization Parameters :

-

Solvent choice: α,α,α-Trifluorotoluene enhances solubility of aromatic intermediates.

-

Stoichiometry: A 2:1 molar ratio of NBS to substrate ensures complete di-bromination.

-

Temperature control: Elevated temperatures (>90°C) risk over-bromination or decomposition.

Dibromohydantoin-Mediated Bromination

Dibromohydantoin (DBH), a stable and efficient brominating agent, offers advantages in selectivity and safety compared to molecular bromine. A patent-derived method details its application:

Starting Material : 1-Fluoro-3-methoxy-5-methylbenzene

Reagents : DBH, dichloromethane, sodium carbonate

Conditions : Reaction at 10°C for 2–3 hours, followed by gradual warming to room temperature .

In this protocol, DBH acts as an electrophilic bromine source. The reaction proceeds via initial bromination at the methyl group, forming 1-(bromomethyl)-2-fluoro-4-methoxybenzene, followed by a second bromination to install the dibromomethyl moiety. The use of dichloromethane as a solvent minimizes side reactions, while sodium carbonate neutralizes generated HBr, preventing acid-mediated decomposition .

Yield and Purity :

-

Isolated yield: 78–81%

-

HPLC purity: >98% after column chromatography (ethyl acetate/n-heptane gradient) .

Diazonium Salt-Based Approaches

Although primarily used for aryl bromination , diazonium chemistry can be adapted for side-chain functionalization. A modified protocol involves:

Starting Material : 2-Fluoro-4-methoxybenzylamine

Reagents : NaNO₂, HBr, CuBr

Conditions : Diazotization at 0–5°C, followed by bromination with CuBr at 75°C .

This method installs a bromine atom via Sandmeyer-type chemistry, though achieving di-bromination requires iterative cycles or harsher conditions, often compromising yield.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Radical Bromination (NBS) | 65–72% | >95% | Scalable, minimal byproducts | Requires stringent temperature control |

| Dibromohydantoin (DBH) | 78–81% | >98% | High selectivity, mild conditions | Cost of DBH reagent |

| PBr₃/Br₂ Sequential | 50–60% | 85–90% | Uses inexpensive reagents | Risk of over-bromination |

| Diazonium Salt | 40–45% | 80–85% | Applicable to diverse substrates | Low efficiency for di-bromination |

Mechanistic Insights and Reaction Monitoring

Radical Pathway (NBS) :

-

Initiation: Benzoyl peroxide → 2 phenyl radicals.

-

Propagation: H-abstraction from methyl group → benzyl radical + HBr.

Electrophilic Bromination (DBH) :

-

DBH dissociates to release Br⁺, which attacks the electron-rich methyl group.

-

Steric hindrance from methoxy and fluorine substituents directs bromination to the methyl position .

Analytical Validation :

-

¹H NMR : Loss of methyl proton signals (δ 2.3–2.5 ppm) and emergence of dibromomethyl multiplet (δ 5.8–6.1 ppm) .

-

HPLC : Retention time shifts correlate with bromination progress .

Industrial-Scale Considerations

Continuous flow reactors enhance the safety and efficiency of di-bromination processes. Key parameters for pilot-scale production include:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in dehalogenated aromatic compounds.

Scientific Research Applications

Chemistry: 2-(Dibromomethyl)-1-fluoro-4-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and pharmaceuticals.

Biology and Medicine: The compound’s halogenated structure makes it a potential candidate for the development of bioactive molecules. It can be used in the design of drugs with improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer synthesis, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(Dibromomethyl)-1-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecules with desired properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below compares 2-(Dibromomethyl)-1-fluoro-4-methoxybenzene with key analogs:

Key Observations:

- Electron Effects : The methoxy group in this compound donates electrons via resonance, countering the electron-withdrawing effects of fluorine and bromine. This balance may enhance stability in reactions compared to nitro-substituted analogs like 1-Dibromomethyl-4-methoxy-2-nitro-benzene .

- Reactivity: The dibromomethyl group enables nucleophilic substitution (e.g., with amines or thiols), similar to quinoxaline derivatives used in anti-cancer agents . Fluorine’s ortho-directing nature may influence regioselectivity in further functionalization .

Biological Activity

2-(Dibromomethyl)-1-fluoro-4-methoxybenzene, with the CAS number 347176-55-0, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

This compound features a methoxy group that enhances its reactivity and solubility in organic solvents. The presence of bromine and fluorine atoms contributes to its unique chemical behavior, influencing both its synthetic pathways and biological interactions.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H8Br2F O |

| Molecular Weight | 307.96 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves bromination and fluorination of precursor compounds. Various methods have been documented, including the use of electrophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. A study evaluating the antimicrobial efficacy of various halogenated derivatives found that compounds similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

- Receptor Modulation : It may interact with certain receptors, modulating cellular signaling pathways related to inflammation and microbial defense.

Case Studies

- Antimicrobial Study : A study published in the Journal of Organic Chemistry evaluated the antimicrobial properties of various dibrominated compounds, including derivatives of this compound. Results indicated a strong correlation between the presence of bromine atoms and increased antibacterial activity .

- Inflammation Model : In research conducted on macrophage cultures, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(dibromomethyl)-1-fluoro-4-methoxybenzene, and what experimental conditions optimize yield?

- Methodology :

-

Halogenation : Bromination of 1-fluoro-4-methoxybenzene derivatives using brominating agents like or (N-bromosuccinimide) in solvents such as or . Temperature control (0–25°C) is critical to avoid over-bromination .

-

Substitution : Reacting 2-(chloromethyl)-1-fluoro-4-methoxybenzene with or in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

- Yield Optimization :

-

Higher yields (70–85%) are achieved with stoichiometric excess of brominating agents (1.2–1.5 eq.) and inert atmosphere (N/Ar) to prevent side reactions .

Reaction Reagents Solvent Temp. Yield Bromination PBr CCl 0–25°C 75% Substitution KBr DMF 80°C 82%

Q. How is the compound characterized structurally, and what spectral data are critical for validation?

- Key Techniques :

- NMR : -NMR (δ 7.2–7.5 ppm for aromatic protons; δ 4.8–5.2 ppm for dibromomethyl protons) and -NMR (δ 35–40 ppm for C-Br) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peak (e.g., m/z 310.92 for ) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents (e.g., dihedral angles between methoxy and dibromomethyl groups) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dibromomethyl group in cross-coupling reactions?

- Mechanistic Analysis :

-

The dibromomethyl group acts as an electrophilic site due to electron-withdrawing effects of Br atoms. In Suzuki-Miyaura couplings, Pd-catalyzed oxidative addition occurs at the C-Br bond, followed by transmetallation with boronic acids .

-

Computational Support : DFT studies reveal lower activation energy (< 25 kcal/mol) for Pd-mediated C-Br bond cleavage compared to C-F bonds (> 35 kcal/mol) .

- Contradictions :

-

Some studies report side reactions (e.g., debromination) under high-temperature conditions (>100°C), contradicting earlier assumptions of stability. This necessitates kinetic control (slow reagent addition) .

Q. How does the compound interact with biological targets, and what assays validate its bioactivity?

- Bioactivity Screening :

- Antioxidant Assays : DPPH radical scavenging (IC ~ 50 μM) and lipid peroxidation inhibition (via thiobarbituric acid reactive substances, TBARS) .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, IC ~ 75 μM) show moderate activity, likely due to electrophilic reactivity of the dibromomethyl group .

- Contradictions :

- Conflicting reports on antimicrobial efficacy: Gram-positive bacteria (e.g., S. aureus) show susceptibility (MIC 25 μg/mL), while Gram-negative strains (e.g., E. coli) are resistant (MIC > 100 μg/mL) .

Q. What computational strategies predict the compound’s stability and degradation pathways?

- In-Silico Methods :

-

Retrosynthesis Tools : AI models (e.g., Template_relevance Reaxys) propose degradation via hydrolysis (pH-dependent) or photolysis (UV exposure) .

-

MD Simulations : Predict aggregation tendencies in aqueous environments due to hydrophobic dibromomethyl and methoxy groups .

Degradation Pathway Conditions Half-Life Hydrolysis pH 9, 25°C 48 h Photolysis UV light, 254 nm 12 h

Data Contradiction Analysis

Q. How do researchers reconcile conflicting reports on the compound’s solubility and stability?

- Root Causes :

- Solubility Discrepancies : Variations in solvent polarity (e.g., 0.5 mg/mL in DMSO vs. <0.1 mg/mL in HO) due to crystallinity differences .

- Stability Issues : Contamination by trace metals (e.g., Fe) accelerates decomposition, necessitating rigorous purification (e.g., Chelex resin) .

Safety and Handling

Q. What safety protocols mitigate risks during handling?

- Critical Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.